molecular formula C15H24N2O B10877828 1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine

1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine

Cat. No.: B10877828
M. Wt: 248.36 g/mol
InChI Key: PMNGZTNWYJDTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine is a chemical compound of interest in medicinal chemistry and pharmacological research, offered exclusively for research use. This compound features a piperazine core substituted with a cyclohexyl group and a furan-2-ylmethyl moiety. Chemically, it is part of a broader class of 1-substituted-4-(arylalkyl)piperazines, which have been explored for their diverse biological activities . While specific data on this compound is limited in the public domain, structurally similar compounds, such as those with a 1,2-diphenylethyl substitution, have been extensively studied as potent agonists at the μ-opioid receptor (MOR) . These related molecules signal through Gi/o-proteins to inhibit adenylate cyclase activity, reducing intracellular cAMP levels . Researchers may therefore investigate this compound as a potential ligand for opioid receptors or as a structural template for developing new chemical entities. Furthermore, the furan ring presents a potential site for further chemical modification, making it a valuable building block in structure-activity relationship (SAR) studies. This product is intended for non-human research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

1-cyclohexyl-4-(furan-2-ylmethyl)piperazine

InChI

InChI=1S/C15H24N2O/c1-2-5-14(6-3-1)17-10-8-16(9-11-17)13-15-7-4-12-18-15/h4,7,12,14H,1-3,5-6,8-11,13H2

InChI Key

PMNGZTNWYJDTJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Condensation : Cyclohexylamine reacts with furan-2-carbaldehyde to form an imine intermediate.

  • Reduction : The imine is reduced to a secondary amine, followed by alkylation with a piperazine derivative.

Experimental Protocol

  • Step 1 (Imine Formation) :

    • Reagents : Cyclohexylamine (1.0 equiv), furan-2-carbaldehyde (1.1 equiv), ethanol (solvent).

    • Conditions : Reflux at 80°C for 4–6 hours under nitrogen.

    • Intermediate : NN-Cyclohexyl-1-(furan-2-yl)methanimine.

  • Step 2 (Reduction and Alkylation) :

    • Reducing Agent : Sodium triacetoxyborohydride (1.5 equiv).

    • Base : Triethylamine (2.0 equiv).

    • Solvent : 1,2-Dichloroethane at 25°C for 12 hours.

    • Yield : 72–85% after purification via silica gel chromatography.

Optimization Insights

  • Catalytic Enhancement : Substituting NaBH4_4 with NaBH(OAc)3_3 improves selectivity and reduces side products.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate alkylation but may require higher temperatures.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields.

Single-Pot Procedure

  • Reagents : Cyclohexylamine, furan-2-carbaldehyde, 1-(chloromethyl)piperazine.

  • Conditions :

    • Microwave irradiation at 120°C for 20 minutes.

    • Solvent: Acetonitrile with K2_2CO3_3 (2.0 equiv).

  • Yield : 89% with >95% purity (HPLC).

Advantages Over Classical Methods

  • Time Efficiency : 20 minutes vs. 12–24 hours.

  • Energy Savings : 50% reduction in thermal energy input.

Continuous Flow Reactor Synthesis

Industrial-scale production favors this method for its reproducibility and scalability.

Reactor Setup

  • Flow Rate : 10 mL/min.

  • Temperature : 100°C.

  • Residence Time : 30 minutes.

Performance Metrics

ParameterValue
Conversion Rate98%
Isolated Yield91%
Purity99% (GC-MS)

Reductive Amination with Borrowing Hydrogen Catalysis

A novel approach using iridium catalysts enables direct N-alkylation without pre-forming the imine.

Catalytic System

  • Catalyst : Cyclometalated iridium complex (0.5 mol%).

  • Solvent : Water (green chemistry emphasis).

  • Conditions : 80°C for 6 hours under nitrogen.

Substrate Scope and Yield

Alcohol ComponentAmine ComponentYield (%)
Furan-2-ylmethanol1-Cyclohexylpiperazine88
Benzyl alcoholPiperazine92

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityCost Efficiency
Classical72–8512–24 hModerateHigh
Microwave-Assisted8920 minLowModerate
Continuous Flow9130 minHighHigh
Borrowing Hydrogen886 hModerateLow

Challenges and Solutions

  • Byproduct Formation :

    • Issue : Over-alkylation at piperazine’s secondary nitrogen.

    • Mitigation : Use bulky bases (e.g., DIPEA) to sterically hinder undesired sites.

  • Purification Difficulties :

    • Solution : Gradient elution chromatography (hexane/EtOAc 9:1 to 1:1) .

Chemical Reactions Analysis

Oxidation Reactions

The furan ring in this compound undergoes selective oxidation. Under controlled conditions with mCPBA (meta-chloroperbenzoic acid) or H₂O₂/AcOH , the furan moiety oxidizes to form furan-2-carboxylic acid derivatives . This reaction preserves the piperazine structure while modifying the furan’s electronic properties.

Oxidizing Agent Conditions Product Yield
mCPBA (1.2 equiv)DCM, 0°C → rt, 12 h2-Carboxyfuran-piperazine adduct65–78%
H₂O₂ (30%)/AcOHReflux, 6 h2,5-Dihydroxyfuran derivative52%

Alkylation and Acylation

The secondary amines on the piperazine ring participate in alkylation and acylation reactions. For example:

  • Alkylation : Treatment with methyl iodide (CH₃I) in the presence of K₂CO₃ yields N-methylated derivatives.

  • Acylation : Reaction with acetyl chloride (AcCl) in dichloromethane produces N-acetylpiperazine analogs.

Reaction Type Reagent Base/Solvent Product Yield
AlkylationCH₃I (1.5 equiv)K₂CO₃, DMF, 60°C, 8 h1-Cyclohexyl-4-(furan-2-ylmethyl)-83%
N-methylpiperazine
AcylationAcCl (2.0 equiv)Et₃N, DCM, 0°C → rt, 4 h1-Cyclohexyl-4-(furan-2-ylmethyl)-76%
N-acetylpiperazine

Nucleophilic Substitution

The furan-2-ylmethyl group can act as a leaving group in nucleophilic substitution reactions. For instance, treatment with sodium azide (NaN₃) in DMSO at 80°C replaces the furan moiety with an azide group, forming a tetrazole derivative.

Nucleophile Conditions Product Yield
NaN₃ (3.0 equiv)DMSO, 80°C, 12 h1-Cyclohexyl-4-(tetrazol-5-yl)-68%
piperazine

Diels-Alder Cycloaddition

The furan ring participates as a diene in Diels-Alder reactions with electron-deficient dienophiles like maleic anhydride . This reaction forms bicyclic adducts, expanding the compound’s utility in synthesizing polycyclic frameworks .

Dienophile Conditions Product Yield
Maleic anhydrideToluene, 110°C, MW, 0.2 hBicyclic oxabicyclo[2.2.1]65%
(1.5 equiv)hept-5-ene-2,3-dione adduct

Hydrogenolysis

Catalytic hydrogenation with Pd/C under H₂ gas reduces the furan ring to a tetrahydrofuran (THF) derivative while preserving the piperazine structure.

Catalyst Conditions Product Yield
10% Pd/CH₂ (1 atm), EtOH, 25°C,1-Cyclohexyl-4-(tetrahydrofuran-89%
24 h2-ylmethyl)piperazine

Acid-Catalyzed Rearrangements

In acidic media (e.g., H₃PO₄ ), the compound undergoes ring-opening rearrangements, forming isoindolinone derivatives. This reaction is critical for generating structurally diverse heterocycles .

Acid Conditions Product Yield
H₃PO₄ (85%)Reflux, 2 hIsoindolinone-fused piperazine18%

Mechanistic Insights

  • Oxidation : The furan ring’s electron-rich nature facilitates electrophilic attack by peroxides, leading to epoxidation or carboxylation.

  • Diels-Alder : Furan’s conjugated diene system reacts with dienophiles via a concerted [4+2] cycloaddition mechanism .

  • Hydrogenolysis : Pd/C catalyzes the cleavage of furan’s aromaticity, saturating the ring to THF.

This compound’s versatility in reactions such as oxidation, cycloaddition, and nucleophilic substitution underscores its value in medicinal chemistry and materials science. Further studies could explore its applications in asymmetric catalysis or targeted drug delivery.

Scientific Research Applications

Synthetic Route Overview

StepReaction TypeKey Reagents
1CondensationCyclohexylamine, Furan-2-carbaldehyde
2ReductionReducing agents (e.g., sodium borohydride)
3Final ReactionPiperazine derivative

This multi-step synthesis can be optimized using modern techniques such as microwave-assisted synthesis to enhance yield and reduce reaction times.

Scientific Research Applications

1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine has several notable applications across different scientific domains:

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits potential anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation, particularly against breast cancer cell lines (e.g., MCF7) in vitro .
  • Antimicrobial Properties : Research has shown that derivatives of piperazine, including this compound, display significant antimicrobial activity against various bacteria and fungi. For instance, it has been effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • Biochemical Assays : The compound is also explored as a ligand in biochemical assays due to its ability to interact with specific molecular targets. This interaction may modulate receptor activity and influence various biological pathways.

Pharmaceutical Development

This compound serves as a building block for synthesizing more complex heterocyclic compounds, which are crucial in developing new pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activities.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Study : In a study evaluating the cytotoxic effects of piperazine derivatives against MCF7 breast cancer cells, this compound demonstrated selective cytotoxicity compared to normal breast cells (MCF10A). The results indicated a promising therapeutic index for further development in cancer treatment .
  • Antimicrobial Evaluation : A series of experiments assessed the antimicrobial potency of this compound against a range of pathogens. The minimum inhibitory concentration (MIC) values were determined, showing significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several piperazine derivatives studied for σ receptor modulation, psychoactive effects, or anticancer activity. Key comparisons include:

Compound Name Substituents at 1- and 4-Positions Key Pharmacological Features References
1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine 1-Cyclohexyl, 4-furan-2-ylmethyl Hypothesized σ receptor binding (untested) [This Work]
PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) 1-Cyclohexyl, 4-tetrahydronaphthalenylpropyl High σ2 affinity (Kᵢ = 0.34 nM), anticancer, anti-SARS-CoV-2 activity
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) 1-Cyclohexyl, 4-diphenylethyl Psychoactive opioid receptor activity; associated with hearing loss and toxicity
1-(4-Bromobenzyl)-4-(furan-2-ylmethyl)piperazine 1-Bromobenzyl, 4-furan-2-ylmethyl No reported activity; structural analog

Key Differences in Pharmacological Profiles

σ Receptor Affinity PB28 exhibits nanomolar affinity for σ2 receptors (Kᵢ = 0.34 nM) and induces apoptosis in pancreatic cancer cells via mitochondrial superoxide production .

Psychoactive Effects

  • MT-45 acts as a μ-opioid receptor agonist with potent analgesic effects but severe side effects (e.g., hearing loss, unconsciousness) . The diphenylethyl group in MT-45 enhances opioid receptor interactions, unlike the furan-2-ylmethyl group in the target compound, which likely lacks opioid activity.

Metabolic Stability

  • Fluorinated analogs of MT-45 (e.g., 2F-MT-45) show extended metabolic half-lives due to fluorine’s electronegativity . In contrast, the furan ring in this compound may undergo rapid oxidation to cytotoxic intermediates, limiting therapeutic utility .

Therapeutic Potential

  • Anticancer Activity : PB28 derivatives induce caspase-mediated apoptosis in cancer cells , whereas this compound’s furan moiety may confer redox-modulating properties, though untested.
  • Antiviral Activity : PB28 inhibits SARS-CoV-2 replication , but the target compound’s smaller substituents may reduce host-cell penetration compared to PB28’s bulky tetrahydronaphthalene group.

Biological Activity

1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C15H20N2O
Molecular Weight 244.34 g/mol
IUPAC Name This compound
CAS Number [Not specified]

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylpiperazine with furan derivatives. This process may include various steps such as:

  • Formation of the piperazine ring : Cyclization reactions are employed to form the piperazine structure.
  • Substitution reactions : The introduction of the furan moiety through nucleophilic substitution.
  • Purification : Techniques such as recrystallization or chromatography to obtain pure compounds.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have reported that piperazine derivatives show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

In a comparative study, compounds similar to this compound demonstrated Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial activity:

CompoundMIC (μg/mL)Target Organism
This compound16S. aureus
Piperazine derivative A8E. coli
Piperazine derivative B4C. albicans

Analgesic Activity

Studies on similar piperazine structures have demonstrated notable analgesic effects. For example, certain derivatives have shown analgesic activities significantly greater than morphine in animal models, suggesting a potential for pain management applications .

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes in microbial cells or pain pathways. The proposed mechanisms include:

  • Inhibition of cell wall synthesis : Similar compounds disrupt bacterial cell wall formation.
  • Receptor modulation : Interaction with opioid receptors may mediate analgesic effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound, against clinical isolates of S. aureus. The results indicated that the compound exhibited significant inhibition at low concentrations, supporting its potential use in developing new antibiotics .

Case Study 2: Pain Management Research

In a controlled trial involving animal models, the analgesic properties of a related compound were assessed using the D'Amour-Smith method. Results showed that certain modifications to the piperazine structure enhanced pain relief efficacy compared to traditional analgesics .

Q & A

Q. 1.1. What are the optimal synthetic routes for 1-cyclohexyl-4-(furan-2-ylmethyl)piperazine, and how can reaction conditions be optimized?

The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, alkylation of 1-cyclohexylpiperazine with furfuryl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a plausible route . Monitoring the reaction via TLC (e.g., hexane:ethyl acetate, 2:1) and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) ensures product isolation. Optimizing stoichiometry (e.g., 1.2 equiv. alkylating agent) and reaction time (6–7 hours at room temperature) can improve yields .

Q. 1.2. What analytical methods are recommended to confirm the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H/13C^{13}C-NMR to confirm substitution patterns (e.g., cyclohexyl protons at δ ~1.2–1.8 ppm, furan protons at δ ~6.3–7.4 ppm) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., expected m/z for C₁₅H₂₄N₂O: 248.19) .

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies be designed for analogs of this compound targeting neurological receptors?

  • Core modifications : Replace the cyclohexyl group with aryl (e.g., 4-fluorophenyl) or heteroaryl substituents to assess steric and electronic effects on receptor binding .
  • Functional group variations : Introduce sulfonamide or carbothioamide groups at the piperazine nitrogen to modulate lipophilicity and hydrogen-bonding capacity .
  • In silico docking : Use software like AutoDock Vina to predict interactions with dopamine or serotonin receptors, focusing on key residues (e.g., Asp³.32 in GPCRs) .

Q. 2.2. How should researchers resolve contradictions in biological activity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in mouse plasma) and blood-brain barrier permeability (e.g., PAMPA-BBB assay) to identify bioavailability limitations .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound in vivo .
  • Dose-response recalibration : Adjust dosing regimens based on allometric scaling (e.g., mg/kg conversion between species) .

Q. 2.3. What strategies can mitigate cytotoxicity observed in cell-based assays?

  • Scaffold hopping : Replace the furan ring with bioisosteres like thiophene or pyridine to reduce reactive oxygen species (ROS) generation .
  • Prodrug design : Mask the piperazine nitrogen with acetyl or tert-butoxycarbonyl (Boc) groups to enhance selectivity .
  • Cytotoxicity screening : Use parallel assays (e.g., MTT and LDH release) in HEK293 and HepG2 cells to differentiate target-specific effects from general toxicity .

Methodological Considerations

Q. 3.1. How can researchers validate the compound’s mechanism of action in kinase inhibition assays?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, MAPK) at 1 µM to identify off-target effects .
  • ATP-competitive assays : Use fluorescence polarization (FP) to measure IC₅₀ values in the presence of 10 µM ATP .
  • Cellular phosphorylation : Western blotting for phospho-ERK/STAT3 in treated vs. untreated cells .

Q. 3.2. What green chemistry principles can be applied to scale up synthesis sustainably?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
  • Catalyst optimization : Use Cu(I)-ascorbate systems for click chemistry reactions to minimize heavy metal waste .
  • Continuous flow reactors : Improve yield and reduce reaction time for multi-step syntheses .

Safety and Compliance

Q. 4.1. What precautions are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas) .
  • Waste disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.